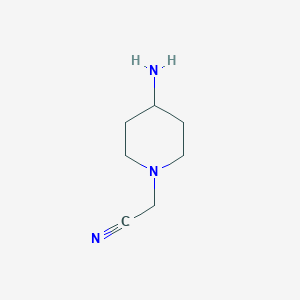

2-(4-Aminopiperidin-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c8-3-6-10-4-1-7(9)2-5-10/h7H,1-2,4-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYLBJLUOKJLRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154259-79-6 | |

| Record name | 2-(4-aminopiperidin-1-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Aminopiperidin 1 Yl Acetonitrile

Direct Synthesis Routes to 2-(4-Aminopiperidin-1-yl)acetonitrile

Direct synthesis methods aim to construct the target molecule in a minimal number of steps, often by forming the crucial carbon-nitrogen bonds in a single or two-step sequence.

Nucleophilic Substitution Approaches to the Core Structure

One of the most straightforward methods for the synthesis of this compound is through the nucleophilic substitution reaction of 4-aminopiperidine (B84694) with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782). In this reaction, the secondary amine of the piperidine (B6355638) ring acts as a nucleophile, attacking the electrophilic carbon of the haloacetonitrile and displacing the halide to form the desired product.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases used for this purpose include potassium carbonate or triethylamine (B128534). The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being frequently employed to facilitate the reaction.

Table 1: Nucleophilic Substitution for this compound Synthesis

| Starting Material | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| 4-Aminopiperidine | Chloroacetonitrile | Potassium Carbonate | Acetonitrile | This compound |

| 4-Aminopiperidine | Bromoacetonitrile | Triethylamine | DMF | This compound |

Reductive Amination Strategies for this compound Synthesis

Reductive amination provides an alternative route to this compound. masterorganicchemistry.comlibretexts.org This two-part reaction first involves the formation of an imine from a carbonyl compound and an amine, followed by the reduction of the imine to an amine. masterorganicchemistry.comlibretexts.org For the synthesis of the target compound, one possible pathway involves the reaction of piperidin-4-one with aminoacetonitrile (B1212223) to form an intermediate imine, which is then reduced in situ.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing imines in the presence of ketones. masterorganicchemistry.com The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol.

Another reductive amination approach could involve the reaction of 4-aminopiperidine with glycolonitrile (B6354644) (hydroxyacetonitrile), followed by reduction. However, the former method starting from piperidin-4-one is generally more common.

Table 2: Reductive Amination for this compound Synthesis

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Product |

|---|---|---|---|---|

| Piperidin-4-one | Aminoacetonitrile | Sodium Cyanoborohydride | Methanol | This compound |

| Piperidin-4-one | Aminoacetonitrile | Sodium Triacetoxyborohydride | Ethanol | This compound |

Alkylation and Acylation Reactions at Nitrogen Centers for Scaffold Formation

Alkylation at the nitrogen centers of the piperidine ring is a fundamental strategy for building the this compound scaffold. The nucleophilic substitution described in section 2.1.1 is a prime example of such an alkylation. The secondary amine of 4-aminopiperidine is selectively alkylated with a haloacetonitrile.

While acylation is a common reaction for nitrogen centers, it is not a direct route to the acetonitrile moiety. However, acylation could be employed to introduce other functional groups or protecting groups, which are then subsequently converted to the desired acetonitrile group, though this would fall under a multi-step synthesis. For instance, acylation of 4-aminopiperidine with chloroacetyl chloride would yield an amide, which could then potentially be converted to the nitrile, albeit through a more complex and less direct route.

Multi-Step Synthetic Sequences Employing Key Intermediates of this compound

Multi-step syntheses are often necessary to achieve higher purity and better yields, especially in large-scale production. These routes typically involve the use of protecting groups to prevent unwanted side reactions.

Derivatization from Protected Piperidine Precursors (e.g., Boc-Protected Aminopiperidines)

A common strategy in the synthesis of this compound involves the use of a protected 4-aminopiperidine derivative, most notably tert-butyl 4-aminopiperidine-1-carboxylate (Boc-4-aminopiperidine). cymitquimica.combldpharm.comgoogle.comgoogle.com The tert-butoxycarbonyl (Boc) group protects the secondary amine of the piperidine ring, allowing for selective functionalization of the primary amino group at the 4-position.

However, for the synthesis of the target compound, the primary amino group at the 4-position needs to be protected while the secondary ring nitrogen is alkylated. Therefore, a more suitable intermediate is tert-butyl (piperidin-4-yl)carbamate, where the primary amine is protected with a Boc group. This intermediate can then be alkylated at the secondary ring nitrogen with a haloacetonitrile to yield tert-butyl (1-(cyanomethyl)piperidin-4-yl)carbamate.

The final step in this sequence is the deprotection of the Boc group to reveal the primary amine. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid in an alcohol. nih.gov

Table 3: Multi-Step Synthesis via Boc-Protected Intermediate

| Step | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| 1. Alkylation | tert-Butyl (piperidin-4-yl)carbamate | Chloroacetonitrile, K2CO3 | tert-Butyl (1-(cyanomethyl)piperidin-4-yl)carbamate |

| 2. Deprotection | tert-Butyl (1-(cyanomethyl)piperidin-4-yl)carbamate | Trifluoroacetic Acid/DCM | This compound |

Introduction of the Acetonitrile Moiety

The introduction of the acetonitrile moiety is a key step in the synthesis of this compound. As detailed in the previous sections, the most common and efficient method for this transformation is the alkylation of the piperidine nitrogen with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. mdpi.com

This reaction is a classic example of an SN2 reaction, where the nucleophilic nitrogen of the piperidine attacks the electrophilic methylene (B1212753) carbon of the haloacetonitrile, leading to the formation of a new carbon-nitrogen bond and the expulsion of the halide ion. The presence of a base is crucial to drive the reaction to completion by neutralizing the acid formed. The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents generally favoring SN2 reactions. mdpi.com

Stereoselective and Enantioselective Synthesis Considerations for this compound

The synthesis of enantiomerically pure this compound hinges on the stereocontrolled formation of the chiral center at the C4 position of the piperidine ring. The introduction of the cyanomethyl group at the N1 position does not typically affect the existing stereocenter. Therefore, synthetic strategies primarily focus on establishing the chirality of the 4-aminopiperidine core. Key methodologies include enzymatic resolutions, the use of chiral auxiliaries, and asymmetric catalysis.

A significant approach to obtaining enantiomerically pure aminopiperidines involves the use of ω-transaminases. beilstein-journals.org This biocatalytic method allows for the asymmetric synthesis of chiral amines from prochiral ketones. For instance, the amination of 1-Boc-3-piperidone using immobilized ω-transaminases can produce both enantiomers of 3-amino-1-Boc-piperidine with high yield and enantiomeric excess. beilstein-journals.org A similar strategy could be envisioned for the synthesis of chiral 4-amino-1-Boc-piperidine, a direct precursor to the target molecule. The process offers a sustainable and efficient route to the chiral amine. beilstein-journals.org

Another common strategy is the resolution of racemic mixtures. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography. researchgate.net High-performance liquid chromatography (HPLC) using chiral stationary phases has been successfully employed for the separation of enantiomers of various piperidine derivatives. nih.gov For example, cellulose-based chiral stationary phases have demonstrated effective resolution of racemic 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov

The use of chiral auxiliaries is a well-established method for inducing stereoselectivity. A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, after which it is removed. ru.nl This approach allows for the formation of diastereomers that can be separated, followed by the cleavage of the auxiliary to yield the desired enantiomerically enriched product.

Asymmetric catalysis provides a more direct and atom-economical approach to enantiomerically enriched piperidines. For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines can be achieved through asymmetric deprotonation using a chiral base system, such as n-BuLi and (-)-sparteine. whiterose.ac.ukacs.org This method allows for the separation of enantiomers and provides access to functionalizable piperidine fragments that can be further elaborated. whiterose.ac.ukacs.org

Once the enantiomerically pure 4-aminopiperidine core, often protected as N-Boc-4-aminopiperidine, is obtained, the final step is the introduction of the cyanomethyl group at the piperidine nitrogen. This is typically achieved through nucleophilic substitution with a reagent like bromoacetonitrile or chloroacetonitrile. This N-alkylation step is generally considered not to affect the stereochemistry at the C4 position, thus preserving the enantiomeric purity of the final product.

Below are tables summarizing key aspects of these stereoselective approaches.

Table 1: Enzymatic Approach for Chiral Aminopiperidine Synthesis

| Enzyme Type | Substrate Example | Product Example | Key Advantages |

| ω-Transaminase | 1-Boc-3-piperidone | (R)- or (S)-3-amino-1-Boc-piperidine | High enantioselectivity, mild reaction conditions, sustainable. beilstein-journals.org |

Table 2: Chiral Resolution of Piperidine Derivatives

| Method | Chiral Stationary Phase Example | Substrate Example | Key Considerations |

| Chiral HPLC | Cellulose-based (e.g., Chiralcel OD) | Racemic 1,3-dimethyl-4-phenylpiperidines | Column selection and mobile phase optimization are crucial for effective separation. nih.gov |

Table 3: Asymmetric Catalysis for Piperidine Synthesis

| Catalytic System | Substrate Example | Product Type | Key Features |

| n-BuLi / (-)-sparteine | N-Boc-2-aryl-4-methylenepiperidine | Enantioenriched 2-aryl-4-methylenepiperidine | Kinetic resolution via asymmetric deprotonation; provides access to functionalized chiral piperidines. whiterose.ac.ukacs.org |

Advanced Spectroscopic and Structural Elucidation of 2 4 Aminopiperidin 1 Yl Acetonitrile and Its Chemical Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For a molecule such as 2-(4-Aminopiperidin-1-yl)acetonitrile, with its distinct chemical environments for protons, carbons, and nitrogens, NMR serves as an indispensable tool for structural elucidation.

Proton NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring, the aminonitrile moiety, and the amino group.

The piperidine ring contains both axial and equatorial protons, which can lead to complex splitting patterns due to geminal and vicinal coupling. The protons on the carbon adjacent to the nitrogen atom (C2 and C6) are expected to appear at a different chemical shift compared to the protons at C3 and C5. The proton at C4, bearing the amino group, will also have a characteristic chemical shift. The methylene (B1212753) protons of the acetonitrile (B52724) group (-CH₂CN) are anticipated to appear as a singlet, as they lack adjacent protons to couple with. The protons of the primary amine (-NH₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

| Piperidine H2, H6 (axial & equatorial) | 2.5 - 3.0 | Multiplet | 4H |

| Piperidine H3, H5 (axial & equatorial) | 1.5 - 2.0 | Multiplet | 4H |

| Piperidine H4 | 2.8 - 3.2 | Multiplet | 1H |

| -CH₂CN | 3.5 - 3.8 | Singlet | 2H |

| -NH₂ | 1.0 - 2.5 (variable) | Broad Singlet | 2H |

Carbon-13 NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the piperidine ring (C2, C3, C4, C5, C6) are expected to resonate in the aliphatic region of the spectrum. The carbons directly bonded to the nitrogen atom (C2 and C6) will be deshielded compared to the other ring carbons. The carbon bearing the amino group (C4) will also have a characteristic chemical shift. The methylene carbon of the acetonitrile group (-CH₂CN) and the nitrile carbon (-CN) will have distinct signals, with the nitrile carbon appearing further downfield.

As with ¹H NMR, specific experimental ¹³C NMR data for this compound is not widely published. The following table provides an estimation of the expected chemical shifts.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Piperidine C2, C6 | 50 - 55 |

| Piperidine C3, C5 | 30 - 35 |

| Piperidine C4 | 45 - 50 |

| -CH₂CN | 40 - 45 |

| -CN | 115 - 120 |

Nitrogen-15 NMR Spectroscopic Analysis

Nitrogen-15 (¹⁵N) NMR spectroscopy is a useful technique for probing the electronic environment of nitrogen atoms within a molecule. For this compound, three distinct nitrogen signals are expected: one for the piperidine ring nitrogen, one for the primary amino group, and one for the nitrile nitrogen.

The chemical shift of the piperidine nitrogen will be influenced by its substitution pattern. The primary amine nitrogen will have a chemical shift typical for such functional groups. The nitrile nitrogen is expected to have a characteristic chemical shift in a distinct region of the ¹⁵N NMR spectrum. Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, this technique is less common than ¹H and ¹³C NMR and often requires specialized techniques or isotopic enrichment for successful data acquisition.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₇H₁₃N₃), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Predicted mass spectrometry data for various adducts of the compound are available. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 140.11823 |

| [M+Na]⁺ | 162.10017 |

| [M-H]⁻ | 138.10367 |

| [M+NH₄]⁺ | 157.14477 |

| [M+K]⁺ | 178.07411 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of complex mixtures and for the quantification of compounds in various matrices.

In the context of this compound and its derivatives, LC-MS can be employed for several purposes:

Purity Assessment: To determine the purity of a synthesized batch of the compound by separating it from any impurities or byproducts.

Reaction Monitoring: To track the progress of a chemical reaction involving the compound by monitoring the disappearance of reactants and the appearance of products.

Metabolite Identification: In biological studies, to identify potential metabolites of the compound by analyzing biological samples.

The choice of chromatographic conditions (e.g., column, mobile phase) and mass spectrometric parameters (e.g., ionization mode) would be optimized to achieve the best separation and detection of the target compound.

X-ray Crystallography Studies of this compound and Related Structures

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, analysis of closely related structures provides significant insight into the expected molecular geometry, conformation, and crystal packing. The compound 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, which features two piperidine rings, serves as a valuable proxy for understanding these structural characteristics nih.gov.

X-ray crystallography allows for the precise determination of atomic positions, enabling the calculation of bond lengths, bond angles, and torsion angles. For piperidine-containing structures, the geometry is well-established. The C-C and C-N bond lengths within the piperidine ring are typical for sp³-hybridized atoms. In the related structure of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, the bond lengths and angles fall within expected ranges, and similar parameters would be anticipated for this compound nih.gov. The geometry around the tertiary amine (N1) would be trigonal pyramidal, while the primary amine at the C4 position would exhibit a similar geometry.

Table 1: Representative Bond Parameters from a Related Piperidine Structure Data derived from the crystal structure of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile nih.gov.

| Bond/Angle | Type | Typical Value |

| C-N (ring) | Bond Length | ~1.46 Å |

| C-C (ring) | Bond Length | ~1.52 Å |

| C-N-C (ring) | Bond Angle | ~111° |

| C-C-C (ring) | Bond Angle | ~110° |

| C-C-N (ring) | Bond Angle | ~110° |

Analysis of Conformational Preferences in the Solid State

In the solid state, the six-membered piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. This is the most stable arrangement and has been confirmed in numerous crystallographic studies of piperidine derivatives, including 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, where both piperidine rings were found to be in a chair conformation nih.gov. For this compound, the piperidine ring is expected to exhibit this same low-energy chair conformation. The substituents on the ring—the amino group at C4 and the acetonitrile group at N1—would occupy equatorial positions to reduce steric hindrance, leading to the most thermodynamically stable conformer.

Crystal packing is dictated by intermolecular forces that stabilize the lattice. In the case of this compound, strong intermolecular hydrogen bonds are expected to be the dominant organizing force. The primary amine (-NH₂) group is an excellent hydrogen bond donor, while the nitrogen atoms of the nitrile group (-C≡N) and the primary amine itself are effective hydrogen bond acceptors nih.gov. This would likely lead to the formation of extensive N-H···N hydrogen bonding networks, significantly influencing the crystal packing arrangement.

In the analogous structure of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, the crystal packing is stabilized by intermolecular C—H⋯N hydrogen bonds and C—H⋯π interactions nih.gov. While the target molecule lacks an aromatic ring for π-interactions, the presence of the potent -NH₂ donor group suggests that N-H···N hydrogen bonds would play a more critical role in its crystal lattice stabilization than the weaker C-H···N interactions nih.govmdpi.com.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound is predicted to show several characteristic absorption bands corresponding to its primary functional groups.

Amine (N-H) Vibrations : The primary amine group (-NH₂) is expected to produce two distinct, medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes, respectively researchgate.net. A broad absorption may indicate hydrogen bonding. Additionally, a scissoring (bending) vibration for the N-H bond is anticipated in the 1650-1580 cm⁻¹ range.

Nitrile (C≡N) Stretch : The nitrile group gives rise to a very characteristic sharp and strong absorption band. For saturated aliphatic nitriles, this peak typically appears in the 2260-2240 cm⁻¹ range spectroscopyonline.com. Its intensity is due to the large change in dipole moment during the stretching vibration.

Aliphatic (C-H) Stretches : Stretching vibrations for the C-H bonds of the methylene groups in the piperidine ring and the acetonitrile moiety are expected to appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ region vscht.cz.

Fingerprint Region : The region below 1500 cm⁻¹ will contain a complex series of peaks corresponding to C-N stretching, C-C stretching, and various C-H bending (scissoring, twisting, rocking) vibrations.

Table 2: Predicted Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3500-3300 | Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | Medium, two bands |

| 2950-2850 | Alkyl (CH₂) | C-H Stretch | Medium to Strong |

| 2260-2240 | Nitrile (-C≡N) | C≡N Stretch | Strong, Sharp |

| 1650-1580 | Primary Amine (-NH₂) | N-H Bend (Scissor) | Medium |

| 1470-1440 | Alkyl (CH₂) | C-H Bend (Scissor) | Medium |

| 1250-1020 | Aliphatic Amine/Nitrile | C-N Stretch | Medium |

Raman Spectroscopy Analysis

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly sensitive to non-polar, symmetric bonds.

Nitrile (C≡N) Stretch : The carbon-nitrogen triple bond is highly polarizable, resulting in a characteristically strong and sharp signal in the Raman spectrum, typically observed around 2250 cm⁻¹ morressier.comresearchgate.netnih.gov. This peak is often used for quantitative analysis due to its distinctiveness and intensity morressier.com.

Aliphatic (C-H and C-C) Vibrations : The C-H stretching vibrations will appear strongly in the 3000-2800 cm⁻¹ region. The symmetric C-C stretching vibrations of the piperidine ring skeleton, which are often weak in the IR spectrum, are expected to be more prominent in the Raman spectrum, appearing in the 1200-800 cm⁻¹ range. Various bending and deformation modes of the CH₂ groups will also be visible throughout the fingerprint region nih.gov.

Table 3: Predicted Characteristic Raman Shifts

| Raman Shift (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3000-2800 | Alkyl (CH₂) | C-H Stretch | Strong |

| 2250 | Nitrile (-C≡N) | C≡N Stretch | Strong, Sharp |

| 1470-1440 | Alkyl (CH₂) | C-H Bend (Scissor) | Medium |

| 1200-800 | Piperidine Ring | C-C Stretch, Ring Modes | Medium |

Chemical Transformations and Reaction Mechanisms of 2 4 Aminopiperidin 1 Yl Acetonitrile

Reactivity of the Piperidine (B6355638) Ring Nitrogen Atom

The nitrogen atom within the piperidine ring is a secondary amine and, as such, is a nucleophilic center that readily participates in various chemical reactions.

The piperidine nitrogen can be readily alkylated using various alkylating agents. For instance, the reaction with chloroacetonitrile (B46850) in the presence of a base such as potassium hydroxide (B78521) and a phase transfer catalyst like tetrabutylammonium (B224687) chloride in a solvent like toluene (B28343) can introduce an acetonitrile (B52724) group onto the piperidine nitrogen. google.com This reaction proceeds via a standard nucleophilic substitution mechanism where the lone pair of the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

| Reactant | Reagent | Base | Catalyst | Solvent | Product | Reference |

| 4-aminopiperidine (B84694) | Chloroacetonitrile | Potassium Hydroxide | Tetrabutylammonium chloride | Toluene | 2-(4-Aminopiperidin-1-yl)acetonitrile | google.com |

This table showcases an example of an N-alkylation reaction on a related piperidine derivative, illustrating the general conditions applicable to the piperidine nitrogen of the title compound.

The piperidine nitrogen can undergo acylation with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields N-sulfonyl derivatives. These reactions are crucial for the synthesis of a wide range of biologically active molecules.

Reactivity of the Exocyclic 4-Amino Group

The exocyclic 4-amino group is a primary amine and represents another key site for chemical modification. Its reactivity allows for the introduction of a variety of substituents, leading to the synthesis of diverse libraries of compounds.

The primary amino group can be acylated with carboxylic acids or their derivatives to form amides. This transformation is typically carried out using coupling agents or after converting the carboxylic acid to a more reactive species like an acyl chloride.

Furthermore, the exocyclic amine can react with isocyanates or sulfonyl chlorides to form ureas and sulfonamides, respectively. For example, the reaction of an amine with a sulfonyl chloride in the presence of a base like pyridine (B92270) in a solvent such as acetonitrile can lead to the formation of a sulfonylurea. google.com

| Amine | Reagent | Base | Solvent | Product Type | Reference |

| Amine | Sulfonyl Chloride | Pyridine | Acetonitrile | Sulfonylurea | google.com |

This table provides a general example of a reaction that can be applied to the exocyclic amino group of this compound.

Reductive amination is a powerful method for the formation of C-N bonds and can be employed to introduce a wide range of substituents onto the exocyclic amino group. This reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120). google.com This method is widely used in medicinal chemistry for the synthesis of complex amine derivatives. google.com

| Amine | Carbonyl Compound | Reducing Agent | Product Type | Reference |

| Primary Amine | Aldehyde/Ketone | Sodium Triacetoxyborohydride | Secondary/Tertiary Amine | google.com |

This table illustrates the general principle of reductive amination, a key reaction for modifying the exocyclic amino group.

Reactivity of the Nitrile Functional Group

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, providing access to different functionalities.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. libretexts.org Reduction of the nitrile group with reducing agents like lithium aluminum hydride affords a primary amine. libretexts.org Furthermore, the electrophilic carbon of the nitrile group can be attacked by organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. libretexts.org

| Reaction | Reagents | Product | Reference |

| Hydrolysis | H3O+ or OH- | Carboxylic Acid or Amide | libretexts.org |

| Reduction | LiAlH4 | Primary Amine | libretexts.org |

| Addition of Organometallic Reagent | Grignard Reagent, then H3O+ | Ketone | libretexts.org |

This table summarizes the key transformations of the nitrile functional group.

Nitrile Hydrolysis

The nitrile functional group (-C≡N) of this compound can be hydrolyzed to a carboxylic acid, yielding 2-(4-aminopiperidin-1-yl)acetic acid. This transformation is a fundamental reaction of nitriles and can be catalyzed by either acid or base, typically requiring heat. libretexts.org The reaction proceeds in two main stages: the initial conversion of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid. chemistrysteps.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. libretexts.orglumenlearning.com This activation facilitates the nucleophilic attack by a water molecule. A series of proton transfers and tautomerization leads to the formation of an amide intermediate, 2-(4-aminopiperidin-1-yl)acetamide. This amide then undergoes further acid-catalyzed hydrolysis to produce 2-(4-aminopiperidin-1-yl)acetic acid and an ammonium (B1175870) salt. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic carbon of the nitrile group. libretexts.orgweebly.com This addition, followed by protonation from water, forms an imidic acid, which tautomerizes to the more stable amide intermediate. chemistrysteps.com The amide is subsequently hydrolyzed under the basic conditions to form the carboxylate salt, in this case, sodium 2-(4-aminopiperidin-1-yl)acetate. Ammonia is released as a byproduct. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a final step. libretexts.org

Table 1: General Conditions for Nitrile Hydrolysis

| Catalyst | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Acid (e.g., HCl, H₂SO₄) | Water, Heat | Amide | Carboxylic Acid |

| Base (e.g., NaOH, KOH) | Water, Heat | Amide | Carboxylate Salt |

Nitrile Reduction

The reduction of the nitrile group is a direct and efficient method for synthesizing primary amines. acsgcipr.org For this compound, this transformation yields 2-(4-aminopiperidin-1-yl)ethanamine, a diamine derivative. This reaction can be accomplished using several methods, most commonly with strong hydride donors or through catalytic hydrogenation. researchgate.net

Reduction with Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. libretexts.org The mechanism involves the nucleophilic addition of two hydride ions (H⁻) from LiAlH₄ to the nitrile carbon. An initial addition forms an imine-anion intermediate, which is then attacked by a second hydride ion. A subsequent aqueous workup protonates the resulting diamino-anion to furnish the primary amine. libretexts.org Other borane-based reagents, such as diisopropylaminoborane (B2863991) catalyzed by lithium borohydride, can also effectively reduce a wide variety of nitriles to primary amines. organic-chemistry.org

Catalytic Hydrogenation: Catalytic hydrogenation is a widely used industrial method for nitrile reduction due to its efficiency and the use of molecular hydrogen (H₂) as the reductant. acsgcipr.org This process is typically carried out using heterogeneous catalysts such as palladium (Pd), platinum (Pt), or nickel (Ni) on a solid support like carbon (e.g., Pd/C). acsgcipr.orgru.nl The reaction mechanism involves the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. An imine is formed as an intermediate, which is further hydrogenated to the primary amine. acsgcipr.org A potential side reaction is the formation of secondary and tertiary amines through the reaction of the primary amine product with the imine intermediate. acsgcipr.org

Table 2: Common Methods for Nitrile Reduction

| Method | Reagents/Catalyst | Product | Key Features |

|---|

Applications as a Key Synthetic Building Block and Chemical Intermediate

The structural features of this compound, particularly the 4-aminopiperidine core, make it a valuable building block in medicinal chemistry and organic synthesis. This scaffold is recognized as a "privileged structure" because it can interact with multiple biological targets, serving as a template for developing novel therapeutic agents. nih.govmdpi.com

Scaffold Modification and Derivatization for Target Molecule Synthesis

The 4-aminopiperidine scaffold is a key component in the design of various biologically active molecules. nih.gov The primary and secondary amine groups of this compound serve as versatile handles for modification and derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. nih.gov

Derivatization reactions can be used to attach a wide range of functional groups or larger molecular fragments to the scaffold. psu.edu For example, the primary amino group can be acylated, alkylated, or used in reductive amination reactions to introduce new substituents. nih.gov These modifications can alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for optimizing pharmacokinetic profiles.

In a notable example, the 4-aminopiperidine scaffold was identified as the core of a novel class of inhibitors targeting the assembly of the Hepatitis C virus (HCV). nih.gov Medicinal chemistry campaigns focused on this scaffold involved extensive derivatization to improve potency, reduce toxicity, and enhance metabolic properties. nih.gov The synthesis of analogs often involves coupling various electrophiles to the amine functionalities, demonstrating the utility of this scaffold as a platform for generating diverse chemical libraries. nih.govillinois.edu

Table 3: Potential Derivatization Reactions

| Reaction Site | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| 4-Amino Group | Acylation | Acid chloride, Anhydride | Amide |

| 4-Amino Group | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine |

| Piperidine Nitrogen | Alkylation | Alkyl halide | Quaternary Ammonium Salt |

| Acetonitrile Group | Hydrolysis/Reduction | See Tables 1 & 2 | Carboxylic Acid/Ethylamine |

Strategic Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are powerful tools in modern drug discovery. nih.govbeilstein-journals.org They allow for the rapid and efficient synthesis of complex molecules and diverse compound libraries from simple starting materials. beilstein-journals.orgresearchgate.net

The structure of this compound, or its constituent parts, makes it a highly suitable substrate for MCRs. The presence of two distinct amine nucleophiles (primary and secondary) and an activated methylene (B1212753) group adjacent to the nitrile offers multiple points for combinatorial diversification.

For instance, the primary amine can participate in imine-based MCRs like the Ugi or Strecker reactions. nih.gov The classical Strecker reaction involves the combination of a carbonyl compound, an amine, and a cyanide source to produce an α-aminonitrile. nih.govresearchgate.net While this compound is itself an α-aminonitrile, its primary amine could be used as the amine component with a different aldehyde and cyanide source to build more complex structures.

Similarly, in the Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. nih.gov The primary amine of the title compound could readily serve as the amine input, leading to the rapid assembly of complex, peptide-like molecules built upon the 4-aminopiperidine scaffold. The efficiency and high atom economy of MCRs make them an attractive strategy for leveraging intermediates like this compound in the synthesis of novel chemical entities. beilstein-journals.org

Advanced Computational and Theoretical Investigations of 2 4 Aminopiperidin 1 Yl Acetonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(4-Aminopiperidin-1-yl)acetonitrile, DFT calculations provide crucial insights into its molecular properties and chemical behavior. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost. materialsciencejournal.org

Electronic Structure and Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties and reactivity of a molecule are primarily governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, acting as a nucleophile, while the LUMO signifies its ability to accept an electron, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, indicating that the molecule is more likely to undergo chemical reactions. nih.govnih.gov Conversely, a larger energy gap implies higher stability and lower reactivity. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, such as chemical hardness (η), chemical softness (S), chemical potential (μ), and the electrophilicity index (ω). materialsciencejournal.orgnih.govchemrxiv.org These parameters provide a quantitative measure of the molecule's reactivity and stability. materialsciencejournal.orgchemrxiv.org For this compound, a detailed DFT study would yield precise energy values for these orbitals, allowing for a comprehensive understanding of its reactive nature.

Table 1: Illustrative Quantum Chemical Parameters for this compound Note: The following values are hypothetical and serve to illustrate how data from a DFT analysis would be presented. Actual values would be derived from specific computational calculations.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -6.25 |

| LUMO Energy | ELUMO | - | 1.15 |

| Energy Gap | ΔE | ELUMO - EHOMO | 7.40 |

| Ionization Potential | I | -EHOMO | 6.25 |

| Electron Affinity | A | -ELUMO | -1.15 |

| Chemical Hardness | η | (I - A) / 2 | 3.70 |

| Chemical Softness | S | 1 / η | 0.27 |

| Chemical Potential | μ | -(I + A) / 2 | -2.55 |

| Electrophilicity Index | ω | μ² / (2η) | 0.88 |

Electrostatic Potential (ESP) Mapping and Charge Distribution

Molecular Electrostatic Potential (ESP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.govchemrxiv.org The ESP map visualizes the electrostatic potential on the electron density surface of the molecule, using a color-coded scheme to represent different potential values. chemrxiv.org

Typically, regions with negative potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov For this compound, the ESP map would likely show negative potential concentrated around the nitrogen atom of the nitrile group and the nitrogen of the primary amine due to the presence of lone pairs of electrons. These areas represent potential sites for interaction with electrophiles or for hydrogen bonding. chemrxiv.org Conversely, positive potential would be expected around the hydrogen atoms of the amino group, making them susceptible to interaction with nucleophiles. nih.gov This analysis is fundamental for predicting intermolecular interactions, including protein-ligand binding. numberanalytics.comchemrxiv.org

Prediction of Spectroscopic Parameters (e.g., IR, NMR Chemical Shifts)

DFT calculations are widely used to predict various spectroscopic properties, including infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By computing these parameters and comparing them with experimental data, the structural characterization of a synthesized compound can be confirmed. ruc.dk

Theoretical calculations of the vibrational spectrum can help in the assignment of absorption bands observed in experimental IR spectra. Similarly, the prediction of ¹H and ¹³C NMR chemical shifts through methods like the Gauge-Independent Atomic Orbital (GIAO) approach can aid in the detailed structural elucidation of the molecule. ruc.dk While specific calculated spectroscopic data for this compound is not available in the cited literature, such theoretical studies would be invaluable for its unambiguous identification.

Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts Note: This table is a hypothetical illustration. A real study would compare computationally predicted values against experimentally measured data for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (Nitrile) | 118.5 | 119.2 |

| C (Methylene) | 52.3 | 52.9 |

| C (Piperidine, adjacent to N) | 55.1 | 55.8 |

| C (Piperidine, with NH₂) | 48.7 | 49.3 |

| C (Piperidine, other) | 33.4 | 34.0 |

Thermochemical and Energetic Calculations

DFT methods can accurately compute various thermochemical properties, such as standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy (G°). nih.gov These calculations are essential for understanding the thermodynamic stability of the molecule and the energetics of chemical reactions in which it may participate. By analyzing these properties at different temperatures, the behavior of this compound under various conditions can be predicted, providing insights into its stability and potential reaction pathways.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. pharmacophorejournal.com These methods are fundamental in drug discovery and medicinal chemistry for identifying potential drug candidates and understanding their mechanism of action. ekb.eg

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The simulation yields a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. A lower binding energy indicates a more stable and favorable interaction. ekb.eg

For this compound, docking studies could be performed against various protein targets to explore its potential biological activities. For instance, aminopiperidine scaffolds are present in inhibitors of enzymes like Dipeptidyl Peptidase-IV (DPP-IV). nih.gov A docking simulation of this compound into the active site of a target protein would reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov The analysis would identify which amino acid residues in the protein's active site are crucial for binding, providing a rational basis for designing more potent and selective derivatives.

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target Note: This table illustrates the type of data generated from a molecular docking study. The target, binding energy, and interacting residues are purely for illustrative purposes.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Kinase 1 | -7.8 | GLU-85, LYS-33 | Hydrogen Bond (with NH₂) |

| TYR-82 | Pi-Alkyl (with piperidine) | ||

| ASP-145 | Hydrogen Bond (with NH₂) | ||

| PHE-80 | Hydrophobic |

Structure-Based Design and Optimization Principles

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize ligands with high affinity and selectivity. nih.gov For this compound, a compound featuring a flexible piperidine (B6355638) scaffold, SBDD principles are crucial for guiding modifications to enhance its interaction with a target protein. The process is iterative, involving computational modeling, chemical synthesis, and biological evaluation to refine the molecule's properties. drugdesign.org

Key principles in the optimization of this compound would involve exploiting specific interactions within the target's binding site. Computational methods, such as molecular docking, can predict the optimal binding mode of the ligand, providing insights into how its functional groups—the primary amine, the nitrile, and the piperidine ring—are oriented. nih.govnih.gov Optimization strategies would focus on several areas:

Hydrogen Bonding: The primary amine and the piperidine nitrogen can act as hydrogen bond donors, while the nitrile nitrogen can act as a hydrogen bond acceptor. Modifications can be made to optimize the geometry and strength of these interactions with key residues in the binding pocket. drugdesign.org

Hydrophobic Interactions: The methylene (B1212753) bridges of the piperidine ring provide a hydrophobic surface. SBDD can guide the addition of further nonpolar groups to the scaffold to maximize favorable interactions with hydrophobic pockets in the target, which can be a significant driving force for binding affinity. drugdesign.org

Fragment-Based Approaches: The core structure can be viewed as a combination of fragments (aminopiperidine and acetonitrile). In fragment-based design, small molecules that bind to adjacent sites on a protein are linked or grown to create a more potent lead compound. mdpi.com The this compound scaffold could be either a starting point for fragment growing or a result of linking different fragments that interact with the target. Optimization involves assessing metrics like ligand efficiency (LE), which relates binding energy to the size of the molecule. mdpi.com

The iterative design process allows for small structural changes that can lead to significant improvements in biological activity. drugdesign.org By analyzing the co-crystal structure of the compound or its analogs with the target protein, researchers can identify opportunities for modification, leading to the design of next-generation compounds with improved potency and selectivity. nih.gov

Table 1: Key Principles in Structure-Based Design and Optimization

| Principle | Description | Application to this compound |

|---|---|---|

| Exploit Hydrogen Bonds | Maximizing the number and strength of hydrogen bonds between the ligand and target protein to enhance binding affinity. | The primary amine (donor), piperidine nitrogen (donor/acceptor), and nitrile nitrogen (acceptor) can form key interactions. |

| Maximize Hydrophobic Interactions | Placing non-polar surfaces of the ligand into hydrophobic pockets of the target to increase binding affinity through the hydrophobic effect. drugdesign.org | The piperidine ring's carbon backbone can be oriented to fit into non-polar regions of the binding site. |

| Optimize van der Waals Contacts | Ensuring a high degree of shape complementarity between the ligand and the binding site to maximize attractive, short-range van der Waals forces. | Computational docking can be used to refine the scaffold to improve its fit within the target's binding pocket. |

| Consider Ligand Efficiency (LE) | A metric used to assess the binding energy per non-hydrogen atom. It helps in selecting promising fragments and guiding optimization. mdpi.com | Evaluating LE during the design process ensures that increases in potency are not solely due to increases in molecular size. |

Conformational Analysis and Dynamics

The piperidine ring, a saturated six-membered heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. ijnrd.org For substituted piperidines like this compound, the substituents can occupy either axial or equatorial positions on the ring. Generally, substituents prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions.

In this compound, there are two key substituents on the piperidine ring: the amino group at the C4 position and the acetonitrile (B52724) group at the N1 position.

4-Amino Group: The amino group at C4 will have a strong preference for the equatorial position to minimize steric clash with the axial hydrogens at the C2 and C6 positions.

The conformational landscape can be explored computationally by mapping the potential energy surface as a function of key dihedral angles. This reveals the relative energies of different chair, boat, and twist-boat conformations. For this compound, the diequatorial chair conformation is expected to be the global minimum energy structure.

Table 2: Relative Energies of Piperidine Ring Conformations

| Conformation | General Relative Energy (kcal/mol) | Expected Influence of Substituents |

|---|---|---|

| Chair | 0 (most stable) | The diequatorial arrangement of substituents is highly favored. |

| Twist-Boat | ~5-6 | Higher energy; may act as a transition state between boat conformations. |

| Boat | ~6-7 | High energy due to torsional strain and flagpole interactions; generally unstable. |

The presence of both hydrogen bond donors (the N-H of the amino group) and acceptors (the nitrogen of the nitrile group and the piperidine ring nitrogen) in this compound allows for the possibility of intramolecular hydrogen bonds (IMHBs). unito.it These non-covalent interactions can significantly influence the molecule's preferred conformation and physicochemical properties.

Potential IMHBs could form between:

The axial hydrogen of the 4-amino group and the lone pair of the piperidine ring nitrogen (N1).

The hydrogens of the 4-amino group and the nitrogen atom of the acetonitrile group.

The formation and strength of these IMHBs are highly dependent on the conformation of the molecule and the solvent environment. unito.itmdpi.com In non-polar environments, IMHBs are more favored as they mask polar groups. unito.it Computational methods like Density Functional Theory (DFT) and Atoms in Molecules (AIM) analysis can be used to identify and characterize these bonds by locating bond critical points and quantifying their electron density. mdpi.com

Stereoelectronic effects, such as hyperconjugation, also play a role in the stability of different conformers. For instance, the orientation of the C-H bonds relative to the nitrogen lone pair can lead to stabilizing n → σ* interactions, which can subtly influence the geometry and reactivity of the piperidine ring.

Table 3: Potential Intramolecular Interactions

| Interaction Type | Donor | Acceptor | Conformational Requirement |

|---|---|---|---|

| Intramolecular H-Bond | -NH₂ (at C4) | Nitrile Nitrogen | Specific folding of the N-acetonitrile side chain. |

| Intramolecular H-Bond | Axial -NH₂ (at C4) | Piperidine Nitrogen (N1) | Requires the amino group to be in the higher-energy axial position. |

| Stereoelectronic (n → σ) | Nitrogen lone pair (N1) | Anti-periplanar C-H or C-C σ orbital | Dependent on ring pucker and substituent orientation. |

Due to its flexibility, accurately mapping the conformational landscape of this compound requires advanced computational sampling methods that can efficiently cross energy barriers. nih.gov Standard molecular dynamics (MD) simulations might get trapped in local energy minima, failing to explore the full range of accessible conformations.

Enhanced sampling techniques are employed to overcome these limitations:

Replica Exchange Molecular Dynamics (REMD): Multiple simulations (replicas) of the system are run in parallel at different temperatures. Periodically, the temperatures of adjacent replicas are swapped, allowing low-temperature replicas to overcome energy barriers by temporarily moving to a higher temperature. nih.govnsf.gov

Metadynamics: A history-dependent bias potential is added to the system's potential energy along specific collective variables (e.g., key dihedral angles). This discourages the simulation from revisiting previously explored regions and accelerates the exploration of the free energy surface.

Umbrella Sampling: This method is used to calculate the potential of mean force (PMF) along a reaction coordinate. The conformational space is divided into windows, and a biasing potential is applied in each window to ensure adequate sampling, which is later unbiased to reconstruct the free energy profile. nih.gov

These methods provide a more complete picture of the conformational preferences and the dynamics of transitions between different states, which is essential for understanding the molecule's behavior and interactions. chemrxiv.orglivecomsjournal.org

Table 4: Comparison of Conformational Sampling Methodologies

| Methodology | Principle | Advantage | Application |

|---|---|---|---|

| Molecular Dynamics (MD) | Simulates the time evolution of a molecular system by solving Newton's equations of motion. nih.gov | Provides dynamic information and trajectories. | Exploring local conformational minima. |

| Replica Exchange MD (REMD) | Runs parallel simulations at different temperatures with exchanges to enhance barrier crossing. nih.govnsf.gov | Efficiently samples a wide range of conformational space. | Global exploration of the potential energy surface. |

| Metadynamics | Adds a history-dependent bias potential to accelerate sampling along collective variables. | Provides a direct estimate of the free energy surface. | Mapping free energy landscapes of specific conformational changes. |

| Umbrella Sampling | Applies biasing potentials along a reaction coordinate to overcome energy barriers. nih.gov | Accurate free energy calculations for specific pathways. | Calculating the energy profile of ring inversion or side-chain rotation. |

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions at the molecular level. For this compound, theoretical studies can map the potential energy surface for various transformations, such as reactions involving the nitrile or amino groups. The nitrile group is electrophilic and susceptible to nucleophilic attack, while the amino group is nucleophilic. pressbooks.publibretexts.org

The process involves several key computational steps:

Locating Stationary Points: Quantum mechanical methods, typically DFT, are used to optimize the geometries of reactants, products, and any intermediates.

Transition State (TS) Searching: Algorithms are used to locate the transition state, which is a first-order saddle point on the potential energy surface (a maximum in one direction and a minimum in all others).

Frequency Analysis: Vibrational frequency calculations are performed to characterize the stationary points. A stable structure (reactant, product, intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product (or intermediate), confirming that the correct TS has been found.

Table 5: Key Parameters in Reaction Energy Profile Mapping

| Parameter | Definition | Computational Method | Significance |

|---|---|---|---|

| Reactant/Product Geometry | The optimized, low-energy structure of starting materials and final products. | Geometry Optimization (e.g., DFT) | Defines the start and end points of the reaction coordinate. |

| Transition State (TS) | The highest energy structure along the reaction pathway between a reactant and a product. | TS Search Algorithms (e.g., QST2/3, Berny) | Its structure reveals the nature of bond-making/breaking. |

| Activation Energy (Eₐ) | The energy difference between the transition state and the reactants. | Single-point energy calculations on optimized structures. | Determines the rate of the reaction; a lower Eₐ means a faster reaction. |

| Reaction Energy (ΔE) | The energy difference between the products and the reactants. | Single-point energy calculations on optimized structures. | Indicates whether the reaction is exothermic (ΔE < 0) or endothermic (ΔE > 0). |

| Imaginary Frequency | A negative vibrational frequency calculated for a transition state structure. | Frequency Analysis | Confirms a structure is a true transition state and shows the atomic motion over the energy barrier. |

Mechanistic Pathways of Key Synthetic Transformations

The primary synthetic route to this compound involves the N-alkylation of 4-aminopiperidine (B84694) with a haloacetonitrile, typically 2-chloroacetonitrile or 2-bromoacetonitrile. This transformation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The mechanism is characterized by a concerted, single-step process where the formation of a new bond and the breaking of an existing bond occur simultaneously.

The key transformation can be understood through the following mechanistic steps:

Nucleophilic Attack: The reaction is initiated by the secondary amine within the 4-aminopiperidine ring, which acts as the nucleophile. The lone pair of electrons on this nitrogen atom attacks the electrophilic carbon atom of the haloacetonitrile (e.g., 2-chloroacetonitrile). This carbon is rendered electrophilic by the attached electron-withdrawing halogen (the leaving group) and the adjacent nitrile (-CN) group.

Transition State Formation: As the nucleophilic nitrogen approaches the electrophilic carbon, a high-energy transition state is formed. In this state, the nitrogen-carbon bond is partially formed, and the carbon-halogen bond is partially broken.

Leaving Group Departure and Inversion of Stereochemistry: The process completes as the carbon-halogen bond fully cleaves, with the halogen departing as a halide ion (e.g., chloride, Cl⁻). This concerted step leads to the formation of a new carbon-nitrogen bond, resulting in a protonated intermediate (a piperidinium (B107235) salt).

Deprotonation: In the final step, a base present in the reaction mixture removes the proton from the newly alkylated nitrogen atom. This base can be another molecule of 4-aminopiperidine or an added base such as triethylamine (B128534) or potassium carbonate. This acid-base reaction yields the neutral final product, this compound, and a salt byproduct.

This SN2 pathway is a well-established mechanism for the N-alkylation of secondary amines with primary alkyl halides. Patents describing the synthesis of related compounds, such as the reaction of an aminopiperidine with a chloromethyl-quinazoline, confirm this type of nucleophilic substitution as a standard and efficient method for forming such C-N bonds. google.com

The table below details the role of each component in the proposed mechanistic pathway.

| Step | Species Involved | Role | Description |

| 1. Nucleophilic Attack | 4-Aminopiperidine (Secondary Amine) | Nucleophile | The electron-rich nitrogen atom of the piperidine ring initiates the reaction by attacking the electron-deficient carbon. |

| 2-Chloroacetonitrile | Electrophile | The carbon atom bonded to the chlorine is the site of nucleophilic attack due to the inductive effect of the halogen. | |

| 2. Transition State | [Cl---CH₂(CN)---N(H)C₅H₉NH₂]⁺ | Transition State | A transient, high-energy complex where the C-Cl bond is breaking and the C-N bond is forming. |

| 3. Leaving Group Departure | Chlorine | Leaving Group | Departs as a stable chloride ion (Cl⁻), completing the substitution. |

| Protonated Product | Intermediate | A quaternary ammonium (B1175870) (piperidinium) salt is formed immediately after the substitution step. | |

| 4. Deprotonation | Base (e.g., Triethylamine, K₂CO₃, or another 4-Aminopiperidine molecule) | Proton Acceptor | Removes a proton from the positively charged nitrogen to yield the final, neutral product. |

A summary of typical reaction parameters for this SN2 transformation is provided in the following table. These conditions are representative of those used to facilitate the N-alkylation of piperidine derivatives.

| Parameter | Typical Condition | Purpose |

| Solvent | Aprotic Polar (e.g., Acetonitrile, DMF, DMSO) | To solvate the reactants and stabilize the charged transition state and intermediates without interfering with the nucleophile. |

| Base | Weak, Non-nucleophilic (e.g., K₂CO₃, Na₂CO₃, Et₃N) | To neutralize the acid (HX) generated during the reaction and drive the equilibrium towards the product. |

| Temperature | Room Temperature to Moderate Heat (25-80 °C) | To provide sufficient activation energy for the reaction to proceed at a reasonable rate without causing significant side reactions. |

| Reactant Ratio | Near Equimolar or Slight Excess of Alkylating Agent | Controlled to prevent di-alkylation or other side reactions, though an excess of the amine can sometimes be used to act as the base. |

Q & A

Q. What safety protocols are critical when handling 2-(4-Aminopiperidin-1-yl)acetonitrile in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if dust/aerosol formation is likely .

- Ventilation: Operate in a fume hood with adequate airflow to minimize inhalation risks .

- Spill Management: Avoid dust generation; collect spills using non-sparking tools and dispose via hazardous waste protocols. Prevent entry into drains .

- Storage: Store at 2–8°C in a dry, sealed container away from oxidizers .

- Emergency Measures: For eye exposure, flush with water for 15 minutes and consult an ophthalmologist. For skin contact, wash with soap and water for 15 minutes .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

- Nucleophilic Substitution: React 4-aminopiperidine with haloacetonitrile derivatives (e.g., chloroacetonitrile) in polar aprotic solvents (e.g., acetonitrile) under inert atmosphere. Optimize reaction time (typically 12–24 hours) and temperature (40–60°C) .

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/methanol mixtures) or recrystallization from ethanol/water to isolate the product .

- Yield Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to haloacetonitrile) to minimize side products .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

- Elemental Analysis: Verify C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) optimize reaction pathways for synthesizing this compound derivatives?

Methodological Answer:

- Computational Setup: Use Gaussian 09 or ORCA with B3LYP/6-31G(d) basis set to model transition states and intermediates. Solvent effects (acetonitrile) are incorporated via the PCM model .

- Energy Profiling: Calculate activation energies for nucleophilic substitution steps to identify rate-limiting stages. Compare alternative pathways (e.g., SN1 vs. SN2 mechanisms) .

- Reaction Parameter Tuning: Adjust simulated temperature/pressure to correlate with experimental yields. Validate predictions via small-scale trials .

Q. What strategies resolve contradictions in crystallographic data for this compound complexes?

Methodological Answer:

- Data Validation: Cross-check unit cell parameters and space group assignments using SHELX (e.g., SHELXL for refinement). Address twinning or disorder via TWIN/BASF commands .

- Hydrogen Bonding Analysis: Use Mercury or OLEX2 to map H-bond networks. Compare with DFT-calculated bond lengths (e.g., N–H···N interactions) to confirm geometric accuracy .

- Multi-Technique Correlation: Pair X-ray data with solid-state NMR or Raman spectroscopy to resolve ambiguous electron density regions .

Q. How can toxicological uncertainties in this compound be addressed during preclinical studies?

Methodological Answer:

- In Vitro Assays: Conduct Ames tests (bacterial reverse mutation) and mammalian cell micronucleus assays to assess genotoxicity. Use HepG2 cells for hepatotoxicity screening .

- Dose-Response Studies: Administer escalating doses (10–100 mg/kg) in rodent models, monitoring biomarkers (e.g., ALT/AST for liver damage, BUN for renal toxicity) .

- Metabolite Profiling: Identify reactive metabolites (e.g., cyanide release) via LC-MS/MS. Compare with structural analogs (e.g., benzyl nitriles) to predict toxicity pathways .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- Reactor Design: Use jacketed reactors with precise temperature control (±1°C) to minimize thermal decomposition. Implement inert gas sparging to prevent oxidation .

- Process Analytical Technology (PAT): Employ inline FTIR or Raman probes to monitor nitrile conversion in real time. Adjust reagent feed rates dynamically .

- Workup Optimization: Replace traditional column chromatography with continuous extraction (e.g., centrifugal partition chromatography) to reduce solvent waste and improve yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.